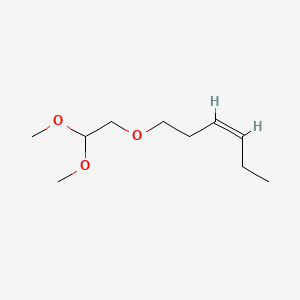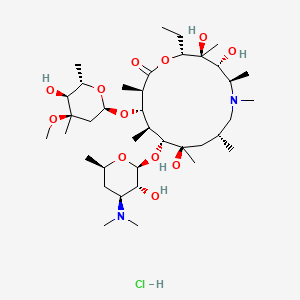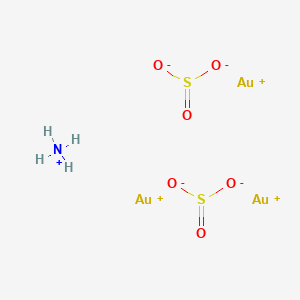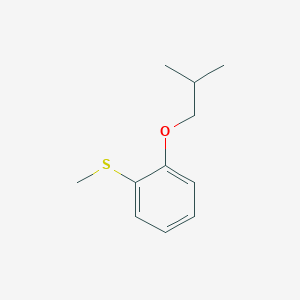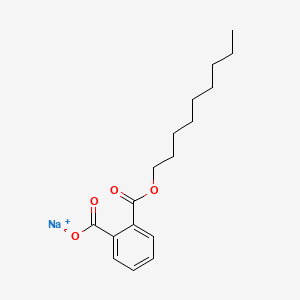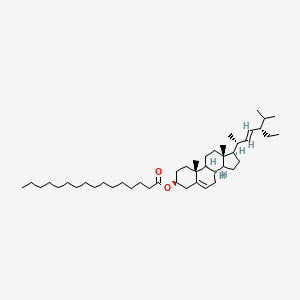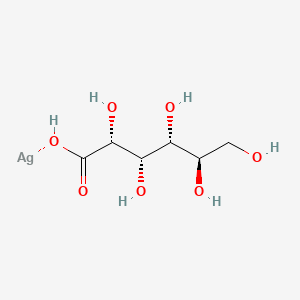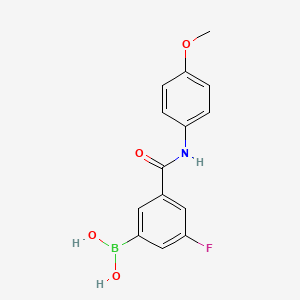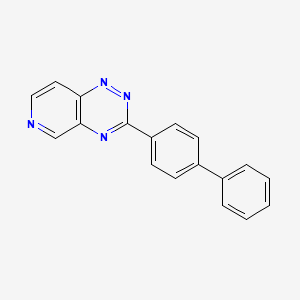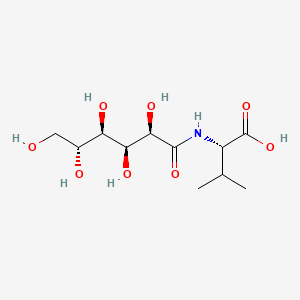
N-D-Gluconoyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Gluconoyl-L-valine: is a compound formed by the conjugation of gluconic acid and L-valine. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The gluconoyl group is derived from gluconic acid, a naturally occurring substance, while L-valine is one of the essential amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-valine typically involves the reaction of gluconic acid or its derivatives with L-valine. One common method is the esterification of gluconic acid with L-valine under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to produce gluconic acid and L-valine, which can then be chemically conjugated to form this compound. This method is advantageous due to its potential for large-scale production and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-D-Gluconoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the gluconoyl group back to gluconic acid.
Substitution: The amino group in L-valine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of gluconic acid.
Reduction: Reduced forms of gluconic acid.
Substitution: Various substituted derivatives of L-valine.
Scientific Research Applications
N-D-Gluconoyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study protein modifications and interactions.
Industry: It can be used in the production of biodegradable materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-D-Gluconoyl-L-valine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to modifications that affect their function. The gluconoyl group can participate in redox reactions, while the L-valine moiety can interact with amino acid receptors and transporters.
Comparison with Similar Compounds
Similar Compounds
N-D-Gluconoyl-L-lysine: Similar in structure but contains lysine instead of valine.
N-D-Gluconoyl-L-alanine: Contains alanine instead of valine.
N-D-Gluconoyl-L-leucine: Contains leucine instead of valine.
Uniqueness
N-D-Gluconoyl-L-valine is unique due to the specific properties imparted by the valine moiety. Valine is a branched-chain amino acid, which can influence the compound’s solubility, stability, and interaction with biological molecules. This makes this compound particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
94071-06-4 |
|---|---|
Molecular Formula |
C11H21NO8 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1 |
InChI Key |
ARPJJMSZXXSGRQ-QKCLAQEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


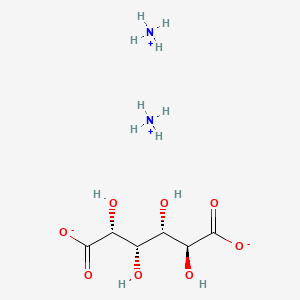
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)


